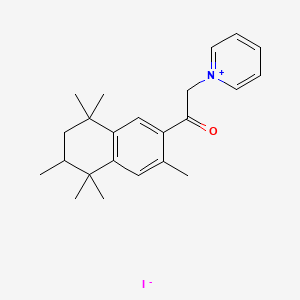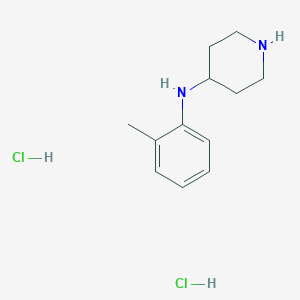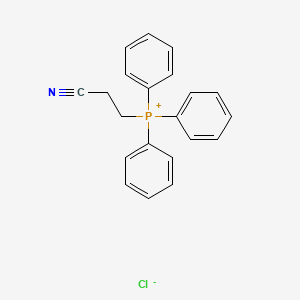
(2-Cyanoethyl)triphenylphosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanoethyl)triphenylphosphonium chloride is an organophosphorus compound with the chemical formula C21H20ClNP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a cyanoethyl moiety. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
(2-Cyanoethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 3-chloropropionitrile. The reaction typically involves the use of an organic solvent such as dichloromethane or toluene, and it is carried out under reflux conditions. The general reaction scheme is as follows:
Ph3P+ClCH2CH2CN→Ph3PCH2CH2CN+Cl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Cyanoethyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Various substituted phosphonium salts.
Oxidation: Phosphine oxides.
Reduction: Amines or other reduced derivatives of the cyano group.
科学研究应用
(2-Cyanoethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes. It also serves as a precursor for the synthesis of other phosphonium salts and ylides.
Biology: The compound is used in the study of biological membranes and as a probe for mitochondrial function due to its ability to target mitochondria.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is employed in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of (2-Cyanoethyl)triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize negative charges, making it a useful intermediate in organic synthesis. In biological systems, the compound’s ability to target mitochondria is attributed to the lipophilic cationic nature of the triphenylphosphonium group, which allows it to accumulate in the negatively charged mitochondrial matrix.
相似化合物的比较
Similar Compounds
- (Cyanomethyl)triphenylphosphonium chloride
- (Methoxymethyl)triphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(2-Cyanoethyl)triphenylphosphonium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications and research studies.
属性
IUPAC Name |
2-cyanoethyl(triphenyl)phosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NP.ClH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOGGLIJTSTNGC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClNP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173921-12-5 |
Source


|
| Record name | (2-Cyanoethyl)triphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173921125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-CYANOETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27A8ADI8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,5S,8R,9S,10S,13R,14R,17S)-17-[2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B8088066.png)
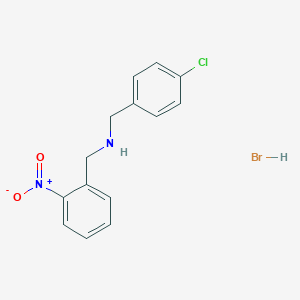
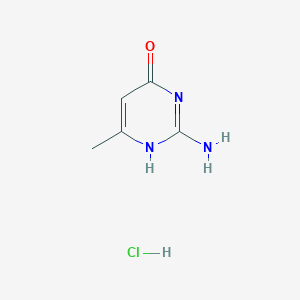
![(1R,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088079.png)
![(1S,9S)-11-(6-aminohexanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088084.png)
![(1R,9S)-11-[(2S)-2-amino-3-phenylpropanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8088090.png)
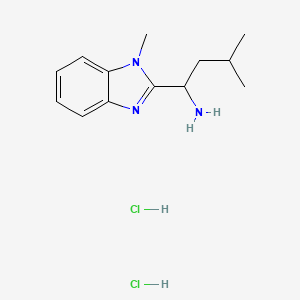
![[1-(2-Methylpropyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B8088119.png)

![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B8088138.png)
